molecular formula C17H13N3S B5593037 5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole

5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole

Cat. No.: B5593037
M. Wt: 291.4 g/mol
InChI Key: GXKHMKXWUKWGNR-UHFFFAOYSA-N
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Description

5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 5-amino-1,3-diphenylpyrazole with α-haloketones under basic conditions, leading to the formation of the desired thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different physical and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole exerts its effects is primarily through interaction with specific molecular targets. For instance, as an anticancer agent, it binds to DNA and inhibits the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The compound may also interact with various enzymes and receptors, modulating biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.

    Thiazolopyrimidines: Another class of heterocycles with a thiazole ring fused to a pyrimidine ring.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring, exhibiting different electronic properties.

Uniqueness

5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole is unique due to its specific ring fusion pattern and the presence of both methyl and phenyl substituents. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new chemical entities with diverse biological activities .

Properties

IUPAC Name

5-methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-18-16-15(13-8-4-2-5-9-13)19-20(17(16)21-12)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHMKXWUKWGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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